

Application Notes and Protocols for Image-Guided Photothermal Therapy Using IR-825

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Compound of Interest

Compound Name: IR-825

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This document provides detailed application notes and protocols for the use of **IR-825** in image-guided photothermal therapy (PTT). **IR-825**, a near-infrared (NIR) cyanine dye, serves as a potent photothermal agent, converting light energy into heat to induce localized hyperthermia and subsequent tumor ablation.[1] Its intrinsic fluorescence properties also enable its use as an imaging agent for tracking nanoparticle delivery and guiding therapy.[2]

Overview of IR-825 in Photothermal Therapy

IR-825 possesses strong absorbance in the NIR region, a spectral window where biological tissues have minimal absorbance and scattering, allowing for deeper tissue penetration of light. [1] Upon excitation with an NIR laser, typically around 808 nm, **IR-825** efficiently converts the absorbed light energy into heat, leading to a localized temperature increase in the target tissue. This hyperthermia can trigger cell death through various mechanisms, including protein denaturation, membrane disruption, and induction of apoptosis.[3][4] To enhance its stability, biocompatibility, and tumor-targeting capabilities, **IR-825** is often encapsulated within or conjugated to nanoparticles.[2]

Quantitative Data Summary

The following tables summarize quantitative data from preclinical studies on **IR-825** based nanoparticles for photothermal therapy.

Table 1: In Vitro Photothermal Heating Efficiency of **IR-825** Nanoparticles

Nanoparticle Formulation	Concentration	Laser Wavelength (nm)	Laser Power Density (W/cm ²)	Irradiation Time (min)	Maximum Temperature Change (°C)	Reference
IR-825-loaded Liposomes	200 µg/mL	808	0.5	10	~25	[5]
IR-820 PLGA NPs	120 µM	808	14.1	2	~33.6	
IR808-DOTA	100 µg/mL	808	1.0	3	~19.3	[6]
CGB@ICG (ICG is structurally similar to IR-825)	10 ⁹ CFU/mL	808	1.0	5	~25	[7]

Table 2: In Vivo Tumor Growth Inhibition with **IR-825** PTT

Animal Model	Tumor Model	Nanoparticle Formula	Administration Route	Laser Wavelength (nm)	Laser Power Density (W/cm ²)	Treatment Outcome	Reference
BALB/c mice	4T1 breast cancer	MPPD@IR825/DTX NPs	Intravenous	808	1.5	Significant tumor growth inhibition	
Nude mice	HeLa cervical cancer	PD-FA nanoparticles	Intravenous	845	1.0	Complete tumor elimination within 18 days	[3]
Nude mice	MCF-7 breast cancer	IR808-DOTA	Intravenous	808	1.0	Significant tumor growth suppression	[6]
BALB/c mice	4T1 breast cancer	IR813	Intravenous	808	1.0	Substantial photothermal tumor suppression	[4]

Table 3: Biodistribution of Nanoparticles in Tumor-Bearing Mice (%ID/g)

Nanoparticle Type	Time Post-Injection (h)	Tumor	Liver	Spleen	Kidney	Lung	Reference
Polymeric Nanoparticles (General)	24	~3.4	~17.56	~12.1	~3.1	~2.8	[8]
Iron Oxide Nanoparticles	24	-	~24	~3	-	-	[9]
Various Nanoparticles (Meta-analysis)	Cmax	~4.95	~10.69	~6.93	~3.22	-	[10]

Experimental Protocols

Preparation of IR-825-Loaded Polymeric Nanoparticles (Emulsion-Solvent Evaporation Method)

This protocol describes a general method for encapsulating the hydrophobic **IR-825** dye into a biodegradable polymer matrix, such as PLGA.

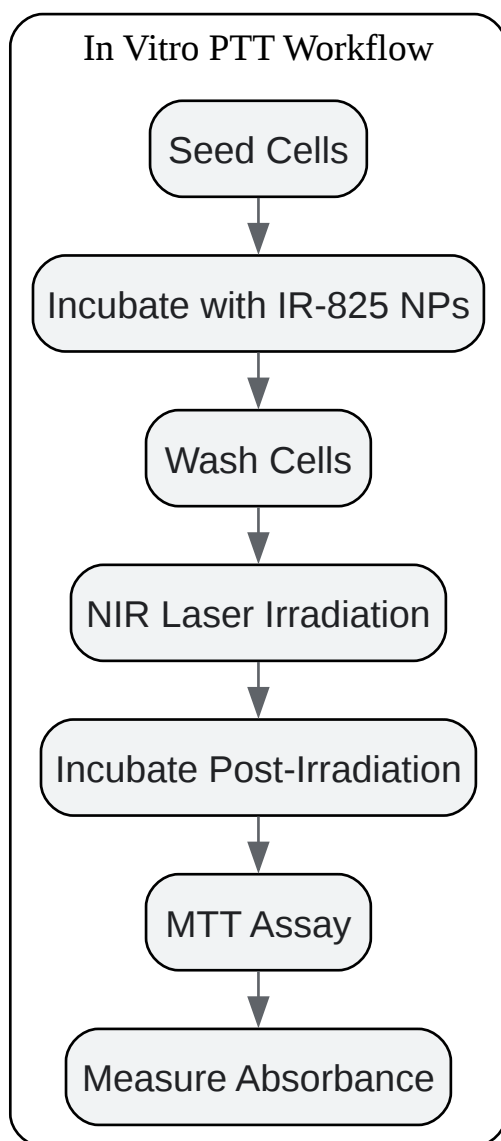
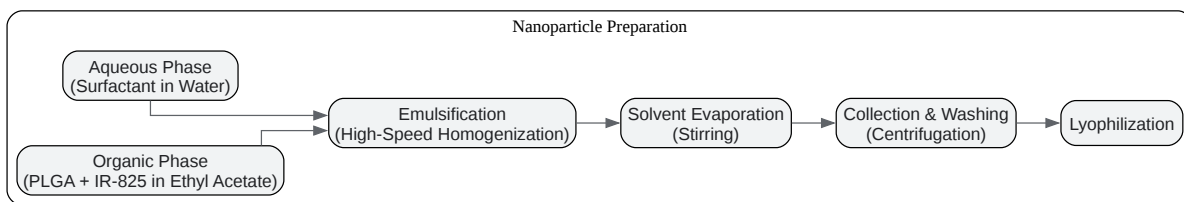
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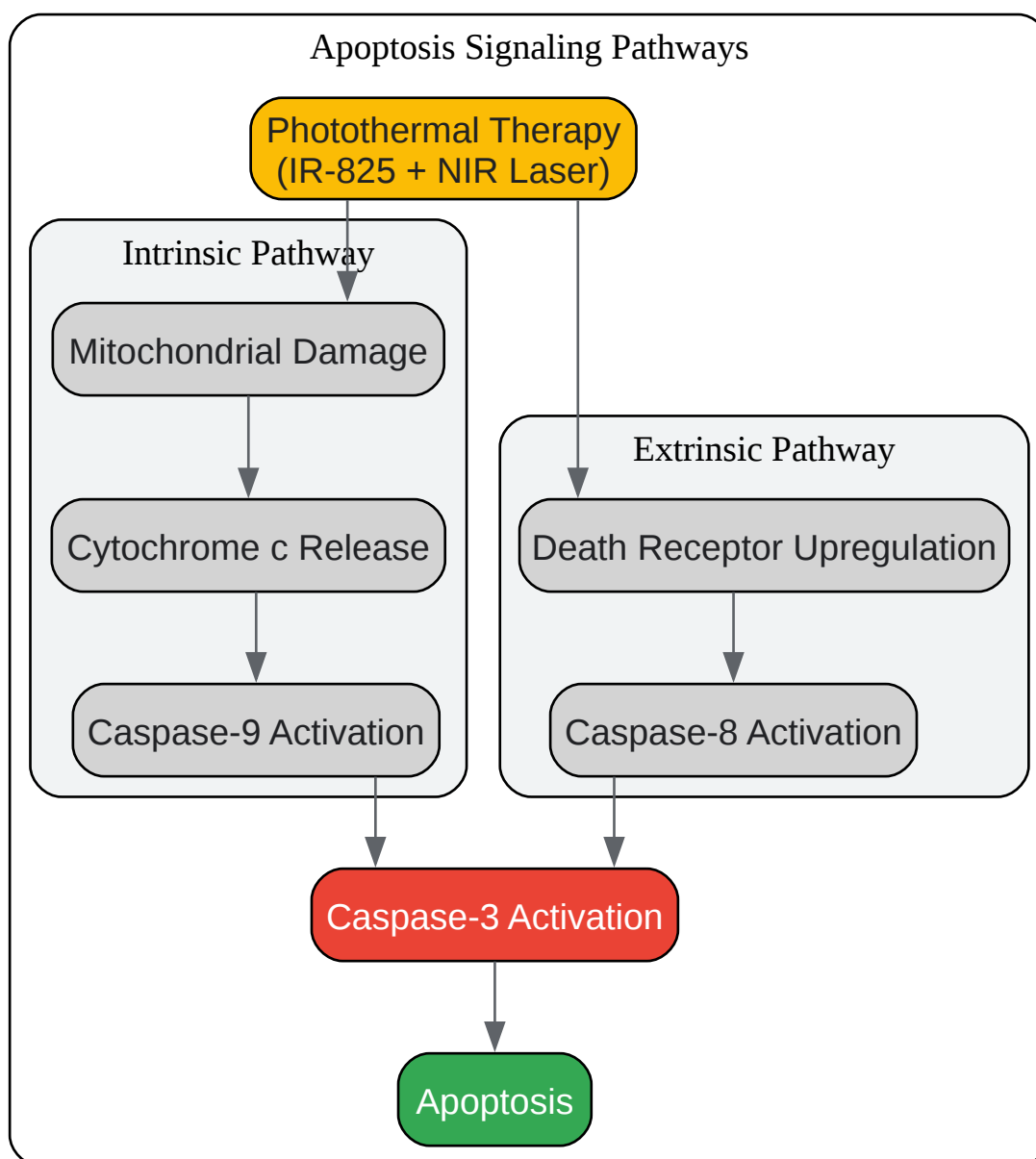
- Poly(lactic-co-glycolic acid) (PLGA)
- **IR-825** dye
- Ethyl acetate
- Poly(vinyl alcohol) (PVA) or another suitable surfactant

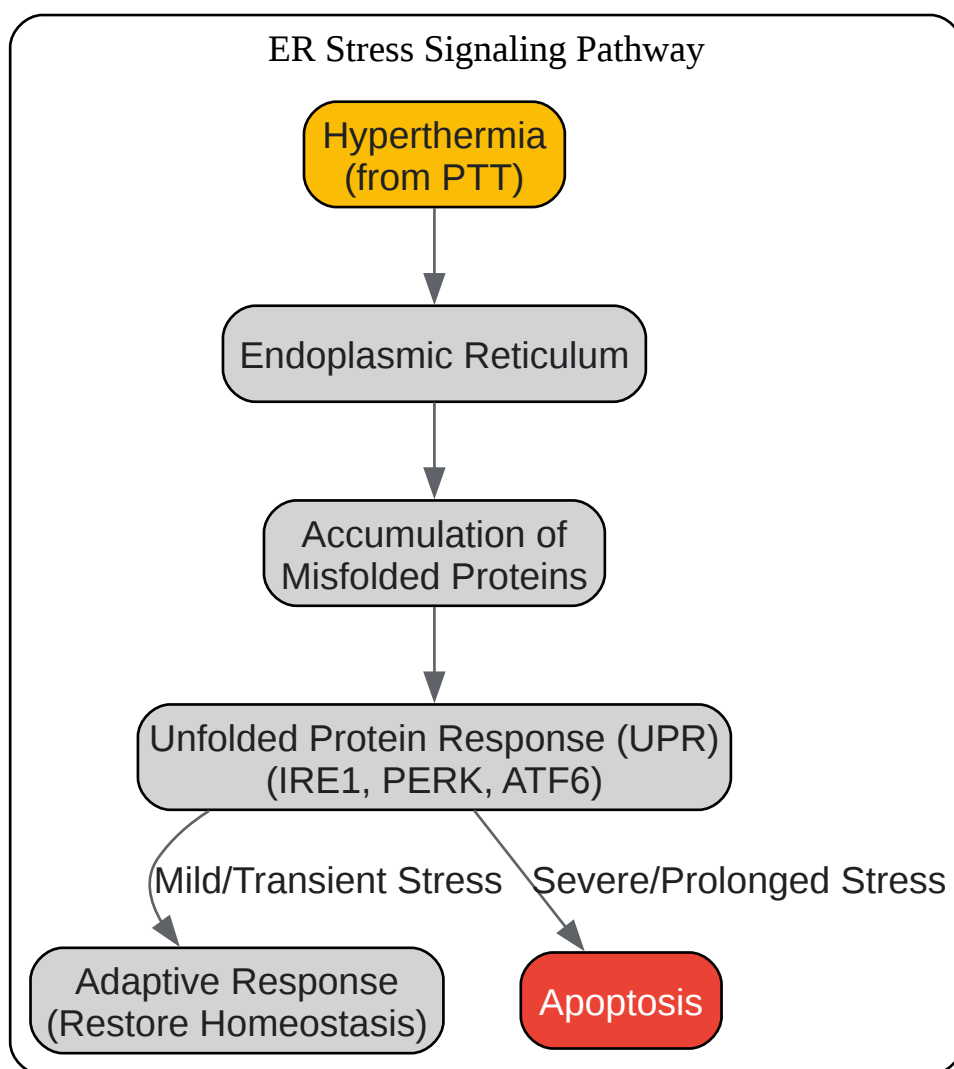
- Milli-Q water
- Cryoprotectant (e.g., D-mannitol)

Procedure:

- Organic Phase Preparation: Dissolve a specific amount of PLGA and **IR-825** in ethyl acetate.
- Aqueous Phase Preparation: Dissolve a surfactant (e.g., 2% w/v PVA) in Milli-Q water.
- Emulsification: Add the organic phase to the aqueous phase under high-speed homogenization (e.g., 24,000 rpm) to form an oil-in-water (O/W) emulsion.
- Solvent Evaporation: Stir the emulsion at room temperature overnight (e.g., 600 rpm) to allow for the evaporation of the ethyl acetate, leading to the formation of solid nanoparticles.
- Nanoparticle Collection and Washing: Centrifuge the nanoparticle suspension at high speed (e.g., 13,000-15,000 rpm) for 30-45 minutes at 4°C. Discard the supernatant and wash the nanoparticle pellet twice with distilled water to remove excess surfactant and unencapsulated dye.
- Lyophilization: Resuspend the final nanoparticle pellet in a small volume of distilled water containing a cryoprotectant (e.g., 2% D-mannitol). Freeze the suspension and lyophilize for 48 hours to obtain a dry powder for storage at -20°C.[\[11\]](#)







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